molecular formula C12H15ClN2O2 B1356327 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride CAS No. 1177299-46-5

4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride

Cat. No. B1356327
CAS RN: 1177299-46-5
M. Wt: 254.71 g/mol
InChI Key: SGBHNYCHGMJHEH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride (MEPI-HCl) is an organic compound with a wide range of applications in scientific research. It is a white solid with a molar mass of 286.7 g/mol and a melting point of 128-130 °C. MEPI-HCl is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

  • Antimicrobial Activity : Isoxazol-5-one derivatives, similar to the compound , have been synthesized and investigated for their antimicrobial properties. For instance, Banpurkar, Wazalwar, and Perdih (2018) reported the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, which exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

  • Crystal Structure Analysis : The crystal structure of isoxazol-5-one derivatives has been a subject of study. For example, Qingfang Cheng et al. (2009) synthesized an isoxazol-5-one derivative and analyzed its crystal structure, providing insights into the planar arrangement of the compound's atoms (Qingfang Cheng, Qi-fa Wang, Li-sha Liu, & Jun-lei Zhang, 2009).

  • Anticancer and Electrochemical Behavior : Badiger, Khatavi, and Kamanna (2022) researched isoxazole-5(4H)-one derivatives, focusing on their anticancer evaluation against lung cancer cells and their electrochemical behavior. This research highlights the potential of these compounds in developing novel drug-like candidates (Badiger, Khatavi, & Kamanna, 2022).

  • Green Synthesis Methods : The synthesis of isoxazol-5(4H)-one derivatives has been explored using environmentally friendly methods. For instance, Mosallanezhad and Kiyani (2019) investigated the synthesis of isoxazol-5(4H)-one derivatives using salicylic acid as a catalyst in water, emphasizing green chemistry (Mosallanezhad & Kiyani, 2019).

  • Photochemical Synthesis and Larvicidal Activity : Sampaio et al. (2023) conducted a study on the continuous flow photochemical synthesis of isoxazole-5(4H)-ones and investigated their larvicidal activity against Aedes aegypti. This study is significant for understanding the potential applications of these compounds in agriculture and pharmaceutical industries (Sampaio et al., 2023).

properties

IUPAC Name

4-(2-aminoethyl)-3-(4-methylphenyl)-2H-1,2-oxazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-8-2-4-9(5-3-8)11-10(6-7-13)12(15)16-14-11;/h2-5,14H,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHNYCHGMJHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)ON2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride

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